molecular formula C10H19FN2O2 B1403497 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine CAS No. 1408074-60-1

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Cat. No. B1403497
M. Wt: 218.27 g/mol
InChI Key: OKKSSXCNTJURBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach. This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of alkyl boronic esters has been reported. This process involves a radical approach and is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates potential as a building block in medicinal chemistry. Its synthesis involves bromofluorination and subsequent transformations, highlighting its utility in creating novel fluorinated heterocyclic amino acids (Van Hende et al., 2009).

Application in Asymmetric Synthesis

  • N-Boc-1,3-Oxazolidines, similar in structure to 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, are used as chiral auxiliaries in asymmetric synthesis. Their role emphasizes the significance of the Boc group in stereoselective transformations (Agami & Couty, 2004).

Development of Antidepressants

  • Bioisosteric modification of 3-α-oxyazetidine led to the synthesis of novel 3-aminoazetidine derivatives, including compounds structurally related to 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine. These derivatives exhibit potential as broad-spectrum antidepressants (Han et al., 2014).

Use in HIV Research

  • The synthesis of certain fluorinated compounds involving Boc-protected intermediates demonstrates their role in the development of HIV inhibitors, illustrating the broader applicability of Boc-protected fluorinated compounds in antiviral research (Mayes et al., 2010).

Role in Peptide Chemistry

  • Enantiopure heterocyclic Boc-protected dipeptidomimetics, related to the structure of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, have been synthesized for use in pseudopeptide synthesis. Their incorporation in biologically active peptides demonstrates their significance in the field of peptide chemistry (Borg et al., 1999).

Generation of Fluorinated Amino Acids

  • The synthesis of N-Boc-protected azetidines and azetines, which are key building blocks in the creation of pharmaceutical compounds, further underscores the relevance of Boc-protected fluorinated compounds in the synthesis of novel amino acids (Hodgson et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Boc-3-(Methylaminomethyl)-pyrrolidine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSSXCNTJURBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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